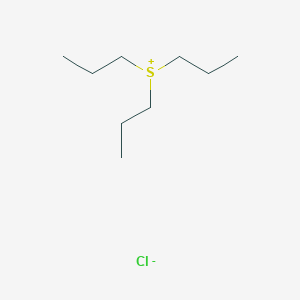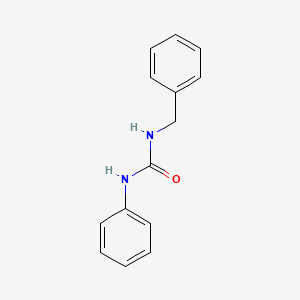
1-Benzyl-3-phenylurea
Übersicht
Beschreibung
1-Benzyl-3-phenylurea is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.27 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group and a phenyl group attached to a urea moiety . The InChI string for this compound is InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.27 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The rotatable bond count is 3 . The topological polar surface area is 41.1 Ų .Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Characterization
1-Benzyl-3-phenylurea derivatives have been extensively studied for their structural and vibrational characteristics. For example, 1-Benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, was synthesized and characterized using vibrational spectroscopy, NMR, and elemental analysis. XRD studies compared the geometrical parameters of this compound with calculated values, showing good agreement. This research contributes to understanding the molecular stability and potential applications in fields like material science or molecular engineering (Lestard et al., 2015).
Insecticide and Herbicide Research
The structure-activity relationships of this compound derivatives have been investigated for their use as insecticides and herbicides. For instance, the insecticide diflubenzuron, a 1-benzoyl-3-phenylurea derivative, has been studied for its efficacy in inhibiting chitin synthesis in insects, showing a correlation between its structure and toxicity to certain insect species (Hajjar & Casida, 1978).
Environmental Fate of Phenylureas
Research on the environmental fate of phenylureas, including this compound derivatives, focuses on their degradation mechanisms. Studies on diuron, a type of phenylurea herbicide, have shown that its degradation in soil-water systems can be catalyzed by humic acids and related compounds, highlighting the importance of understanding these processes for environmental protection (Salvestrini, 2013).
Corrosion Inhibition
1-Benzyl-3-phenyl-2-thiourea (BPTU) was studied as a steel corrosion inhibitor in acidic solutions. The findings showed that BPTU effectively inhibited steel corrosion, with experimental methods such as potentiodynamic polarization and electrochemical impedance spectroscopy confirming its potential application in corrosion protection (Dinh, Duong, & Cam, 2021).
Anticancer and Antimicrobial Activity
This compound derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For example, a study on novel phenylurea containing 2-benzoylindan-1-one derivatives showed significant antiproliferative and antimicrobial activities, indicating their potential as therapeutic agents (Gezegen, Hepokur, Tutar, & Ceylan, 2017).
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-3-phenylurea is the enzyme Murine Soluble Epoxide Hydrolase (MsEH) . This enzyme plays a crucial role in the metabolism of hormones and secondary metabolites in biological systems .
Mode of Action
This compound interacts with MsEH by inhibiting its activity . The compound’s potency is enhanced when a methyl group is introduced at the para-position of the phenyl ring . This interaction results in changes to the enzyme’s function, affecting the metabolism of certain hormones and secondary metabolites .
Biochemical Pathways
The inhibition of MsEH by this compound affects the metabolic pathways of hormones and secondary metabolites
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of MsEH . This inhibition can alter the metabolism of hormones and secondary metabolites, potentially leading to various physiological effects.
Eigenschaften
IUPAC Name |
1-benzyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBRXQVPJVXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299674 | |
| Record name | N-benzyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1467-21-6 | |
| Record name | NSC131957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

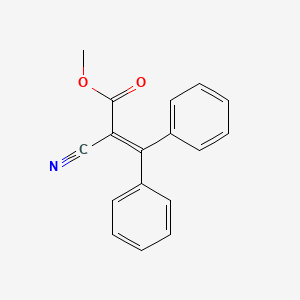

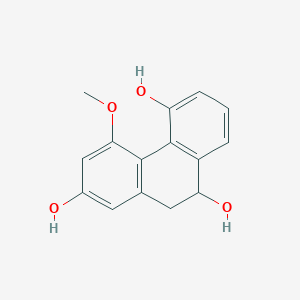

![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)

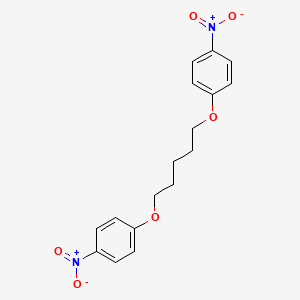

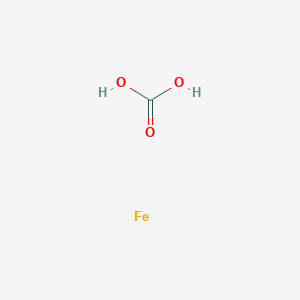


![N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/no-structure.png)
